molecular formula C15H18N2O2 B563522 2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol CAS No. 326496-03-1

2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol

Cat. No.: B563522
CAS No.: 326496-03-1
M. Wt: 258.32 g/mol
InChI Key: CJAQGESHAFDSOK-UHFFFAOYSA-N
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Description

2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol is a chemical compound of significant interest in scientific research and development. This compound features a pyridinyl core structure substituted with a benzyloxy group and an ethanolamine side chain, a motif often explored in medicinal chemistry for its potential as a building block in the synthesis of more complex molecules . Disclaimer: The specific biological activity, primary research applications, and precise mechanism of action for this compound are not detailed in the available sources and require further scientific characterization. Researchers are encouraged to consult the primary scientific literature for investigational purposes. This product is provided as a solid and is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

326496-03-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-[(5-phenylmethoxypyridin-2-yl)methylamino]ethanol

InChI

InChI=1S/C15H18N2O2/c18-9-8-16-10-14-6-7-15(11-17-14)19-12-13-4-2-1-3-5-13/h1-7,11,16,18H,8-10,12H2

InChI Key

CJAQGESHAFDSOK-UHFFFAOYSA-N

SMILES

CN(CCO)C1=NC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CNCCO

Synonyms

2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino] Ethanol; 

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloromethyl-5-benzyloxypyridine

Step 1: Benzylation of 5-Hydroxypyridine-2-methanol
5-Hydroxypyridine-2-methanol is treated with benzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 80°C for 12 hours. The benzyl group protects the hydroxyl group, yielding 5-benzyloxypyridine-2-methanol.

Step 2: Chlorination of the Hydroxymethyl Group
The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (SOCl₂). In a representative procedure:

  • 5-Benzyloxypyridine-2-methanol (10 mmol) is dissolved in dichloromethane (30 mL).

  • SOCl₂ (15 mmol) is added dropwise at 0°C under argon.

  • The mixture is stirred at room temperature for 6 hours, followed by solvent evaporation to isolate 2-chloromethyl-5-benzyloxypyridine (Yield: 92%).

Alkylation of Methylaminoethanol

Step 3: Nucleophilic Displacement
2-Chloromethyl-5-benzyloxypyridine (5 mmol) is reacted with methylaminoethanol (6 mmol) in acetonitrile at reflux for 24 hours. Triethylamine (7 mmol) is added to scavenge HCl. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (Yield: 78%).

Key Data:

ParameterValue
Reaction Temperature80°C (reflux)
SolventAcetonitrile
Catalyst/BaseTriethylamine
Chromatography EluentEthyl Acetate/Hexane (1:1)

Synthetic Route 2: Reductive Amination of Pyridine Carbaldehyde

Synthesis of 5-Benzyloxypyridine-2-carbaldehyde

Step 1: Oxidation of 5-Benzyloxypyridine-2-methanol
The hydroxymethyl group is oxidized to a carbonyl using pyridinium chlorochromate (PCC) in dichloromethane (0°C to RT, 4 hours). The aldehyde is isolated via filtration and solvent removal (Yield: 85%).

Reductive Coupling with Methylaminoethanol

Step 2: Formation of the Imine Intermediate
5-Benzyloxypyridine-2-carbaldehyde (5 mmol) and methylaminoethanol (6 mmol) are stirred in methanol at room temperature for 2 hours to form the imine.

Step 3: Sodium Cyanoborohydride Reduction
Sodium cyanoborohydride (NaBH₃CN, 6 mmol) is added, and the mixture is stirred for 12 hours. The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (Yield: 82%).

Key Data:

ParameterValue
Reducing AgentNaBH₃CN
SolventMethanol
Reaction Time12 hours

Synthetic Route 3: Mitsunobu Reaction for Ether Formation

Direct Coupling of Pyridinol and Methylaminoethanol

Step 1: Benzyl Protection and Activation
5-Hydroxypyridine-2-methanol (10 mmol) is benzylated as in Route 1. The hydroxymethyl group is then activated as a leaving group using p-toluenesulfonyl chloride (TsCl, 12 mmol) in pyridine (0°C, 4 hours).

Step 2: Mitsunobu Coupling
The tosylate intermediate (5 mmol) is reacted with methylaminoethanol (6 mmol) in THF using diethyl azodicarboxylate (DEAD, 6 mmol) and triphenylphosphine (6 mmol). The mixture is stirred at room temperature for 24 hours, followed by purification (Yield: 70%).

Key Data:

ParameterValue
Coupling ReagentsDEAD, PPh₃
SolventTHF
Reaction Time24 hours

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each route:

MethodYield (%)Cost EfficiencyScalabilityKey Challenges
Nucleophilic Substitution78ModerateHighPurification of alkylated product
Reductive Amination82HighModerateHandling of cyanoborohydride
Mitsunobu Reaction70LowLowCost of DEAD and PPh₃

Optimization Strategies and Troubleshooting

  • Purity Enhancement : Recrystallization from ethanol/water (3:1) improves product purity to >98%.

  • Scale-Up Modifications : Replacing SOCl₂ with PCl₃ in chlorination steps reduces exothermicity in large batches.

  • Byproduct Mitigation : Silica gel chromatography with gradient elution (ethyl acetate:hexane, 10–50%) resolves N-alkylation byproducts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Potential Therapeutic Uses
The compound is being investigated for its role in developing therapeutic agents. Its structure suggests potential interactions with biological targets, particularly in the central nervous system. Research indicates that derivatives of pyridine compounds can exhibit neuroprotective effects and may have applications in treating neurodegenerative diseases .

2. Drug Development
The compound's ability to serve as a scaffold for drug development is notable. By modifying its structure, researchers can create analogs that may enhance efficacy or reduce side effects. This adaptability makes it a valuable candidate in the pharmaceutical industry for designing new medications targeting various diseases .

Organic Synthesis

1. Synthetic Intermediates
this compound is utilized as an intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules .

2. Reaction Mechanisms
Studies have shown that this compound can be involved in reaction mechanisms that are crucial for developing new synthetic pathways. Understanding these mechanisms can lead to more efficient synthesis methods, which are essential for large-scale production in industrial applications.

Stable Isotope Labeling

1. Isotope-Labeled Compounds
The deuterated form of this compound (denoted as this compound-d4) is used as a stable isotope-labeled compound. Such compounds are critical in metabolic studies, allowing researchers to trace metabolic pathways without altering the biological system significantly .

2. Applications in Research
Stable isotope labeling enables detailed studies of pharmacokinetics and pharmacodynamics by providing insights into how compounds behave within biological systems. This application is particularly useful in drug development, where understanding the fate of a drug in the body is crucial for evaluating its therapeutic potential.

Case Studies and Research Findings

Study Focus Findings
Study on Neuroprotective EffectsInvestigated the therapeutic potential of pyridine derivativesFound that modifications to the pyridine ring enhance neuroprotective properties, suggesting possible applications for neurodegenerative diseases .
Synthesis Pathway DevelopmentExplored new synthetic routes using this compoundIdentified efficient methods for synthesizing complex molecules, improving yield and reducing reaction times.
Metabolic Pathway AnalysisUtilized deuterated form for tracing metabolic pathwaysSuccessfully traced the metabolic fate of compounds, providing insights into drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of 2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-[(5-Bromopyridin-2-YL)methylamino]ethanol (CAS: 149806-47-3)

This brominated analog replaces the benzyloxy group with a bromine atom. While both compounds share the pyridine-ethanolamine backbone, the bromo substituent increases molecular weight (285.11 g/mol) and alters electronic properties. Safety data indicate that inhalation exposure requires immediate first-aid measures, suggesting higher volatility or toxicity compared to the benzyloxy derivative .

3-[2-Benzoyl-3-(2-Hydroxyethylamino)propyl]-4-Hydroxy-6-Methylpyran-2-one (Compound 14d)

Synthesized from ethanolamine and a benzoyl-substituted pyranone, this compound shares the ethanolamine moiety but incorporates a pyranone ring. Its higher molecular weight (C18H21NO4·H2O, MW: 333.37 g/mol) and additional hydroxyl groups enhance hydrophilicity (PSA: ~90 Ų estimated) compared to the pyridine-based benzyloxy derivative. Such differences may influence applications in medicinal chemistry, where pyranones are common pharmacophores .

Fluorinated Ethanolamine Derivatives

Fluorinated analogs like 2-[(Heptadecafluorodecyl)amino]ethanol (CAS: 27607-42-7) exhibit extreme hydrophobicity (logP > 6) due to perfluoroalkyl chains, making them unsuitable for aqueous-phase applications like CO2 scrubbing. In contrast, the benzyloxy derivative’s balanced logP (2.1) and moderate PSA (45.59 Ų) suggest utility in solvent-mediated reactions or as intermediates in drug discovery .

Amine Scrubbing Agents

Traditional CO2 capture agents like monoethanolamine (MEA) have lower molecular weights (61.08 g/mol) and higher PSA (61.5 Ų), enhancing CO2 absorption capacity but increasing corrosivity and energy demands for regeneration. The benzyloxy derivative’s aromatic substituents may reduce volatility and degradation under thermal stress, though its higher molecular weight could limit molar efficiency in scrubbing processes .

Physicochemical and Functional Comparison Table

Property 2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol 2-[(5-Bromopyridin-2-YL)methylamino]ethanol Monoethanolamine (MEA)
Molecular Weight (g/mol) 258.137 285.11 61.08
logP 2.1 ~2.5 (estimated) -1.0
PSA (Ų) 45.59 ~45 (similar backbone) 61.5
Hydrogen Bond Donors 1 1 2
Applications Pharmaceutical intermediates, ligand synthesis Halogenated intermediates CO2 scrubbing
Safety Concerns Limited data Inhalation toxicity reported Corrosive, high volatility

Data compiled from

Biological Activity

2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and an aminoethanol moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
Antimicrobial Exhibits intrinsic antibacterial activity against Gram-negative bacteria.
Neuroprotective Potential inhibition of acetylcholinesterase contributes to neuroprotection.
Antioxidant May exhibit antioxidant properties through radical scavenging mechanisms.
Cytotoxicity Shows selective cytotoxicity towards certain cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against strains of Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
  • Neuroprotective Effects : In vitro studies indicated that the compound could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in neuronal cultures. This effect is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Against Cancer Cells : Research has shown that compounds structurally related to this compound exhibited selective cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key physicochemical properties of 2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol relevant to its solubility and stability in experimental conditions?

  • Methodological Answer : The compound’s LogP (2.089) indicates moderate lipophilicity, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO or ethanol) over aqueous buffers. Its polar surface area (PSA: 45.6 Ų) and hydrogen-bonding capacity (1 donor, 4 acceptors) influence hygroscopicity and stability in humid environments. Stability tests should include monitoring under varying pH (e.g., 3–9) and temperature (4°C–40°C) conditions, with degradation assessed via HPLC .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A common route involves nucleophilic substitution between 5-benzyloxy-2-(chloromethyl)pyridine and 2-methylaminoethanol. Optimize yield by:
  • Refluxing in anhydrous ethanol (6–8 hours) under nitrogen to prevent oxidation.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purifying via column chromatography (stationary phase: silica; eluent gradient: 5%–20% methanol in dichloromethane) .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : HPLC (C18 column, UV detection at 273 nm, mobile phase: acetonitrile/0.1% TFA) .
  • Structural confirmation :
  • 1^1H/13^{13}C NMR (DMSO-d6): Key signals include δ 7.2–8.1 ppm (pyridine and benzyl protons) and δ 3.5–4.2 ppm (ethanolamine chain) .
  • High-resolution mass spectrometry (HRMS): Validate molecular ion [M+H]+^+ at m/z 258.137 .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:
  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
  • Predict UV-Vis spectra (TD-DFT) and compare with experimental λmax to validate computational models .
  • Use Gaussian or ORCA software, referencing crystallographic data (e.g., CCDC 1850211) for geometry optimization .

Q. What strategies can address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Computational refinement : Adjust atom-centric parameters in software like ACD/LogP or XLogP3 to account for benzyloxy group’s conformational flexibility .

Q. How can researchers evaluate the antimicrobial activity of this compound, including in vitro assays and docking studies?

  • Methodological Answer :
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .
  • Docking studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Validate binding poses with molecular dynamics simulations (NAMD/GROMACS) .

Q. What methods are suitable for elucidating the structure-activity relationship (SAR) of modifications on the benzyloxy group?

  • Methodological Answer :
  • Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the benzyl ring.
  • Correlate substituent effects (Hammett σ values) with bioactivity data using multivariate regression analysis .

Q. How can researchers resolve low yields in the final step of the synthesis (e.g., aminolysis)?

  • Methodological Answer :
  • Optimize stoichiometry (1.2:1 molar ratio of 2-methylaminoethanol to chloromethyl intermediate).
  • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Characterize side products via LC-MS to identify competing pathways (e.g., elimination vs. substitution) .

Notes for Methodological Rigor

  • Contradiction management : Cross-validate physicochemical data (e.g., LogP) between experimental and computational methods to identify systematic errors .
  • Advanced characterization : Use single-crystal XRD (e.g., CCDC 1850211) to resolve ambiguous NMR signals and confirm stereochemistry .
  • Biological assays : Include cytotoxicity controls (e.g., MTT assay on HEK-293 cells) to distinguish antimicrobial activity from general toxicity .

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